molecular formula C20H26N2O5S2 B2557209 ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 325734-52-9

ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2557209
CAS No.: 325734-52-9
M. Wt: 438.56
InChI Key: OPZATTQTXJPKCU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a benzamido group, a sulfamoyl group, and a thiophene ring

Scientific Research Applications

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronic materials, such as organic semiconductors and conductive polymers.

    Biological Research: Researchers investigate its interactions with enzymes and proteins to understand its potential as an inhibitor or activator of specific biological pathways.

Future Directions

Thiophene derivatives have a wide range of biological activities and are therefore of interest in medicinal chemistry . Future research may focus on synthesizing new thiophene derivatives and studying their properties and potential applications.

Preparation Methods

The synthesis of ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(N,N-diethylsulfamoyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid to form the benzamido intermediate.

    Esterification: The benzamido intermediate is then esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carboxylate ester to an alcohol.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzamido and sulfamoyl groups can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar structure but with a tetrahydrobenzo[b]thiophene ring, which may result in different electronic properties and reactivity.

    Ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate: This compound includes a pyridine ring, which can alter its binding affinity and specificity for biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and the thiophene ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-6-22(7-2)29(25,26)16-11-9-15(10-12-16)18(23)21-19-17(20(24)27-8-3)13(4)14(5)28-19/h9-12H,6-8H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZATTQTXJPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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